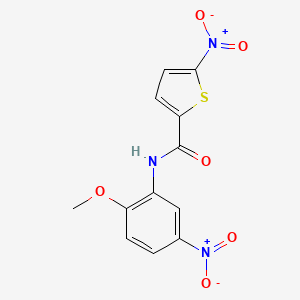

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O6S/c1-21-9-3-2-7(14(17)18)6-8(9)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYAOOVEIHPMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by its reaction with 5-nitrothiophene-2-carboxylic acid chloride under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise as an antibacterial agent . Research indicates that it exhibits potent activity against various bacterial strains, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The mechanism of action involves activation by bacterial nitroreductases, leading to bactericidal effects. Additionally, it may interact with cellular oxidative stress pathways and enzymes, altering their activity and contributing to its biological effects.

Case Study: Antimicrobial Efficacy

In a controlled study, N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide demonstrated effective inhibition of growth in multi-drug resistant bacterial strains. The compound showed synergy when combined with conventional antibiotics, enhancing its therapeutic potential against resistant infections.

Anti-inflammatory Properties

Preliminary investigations suggest that the compound may possess anti-inflammatory properties. Its structural features allow for interaction with inflammatory pathways, potentially leading to therapeutic applications in managing inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the development of more complex organic molecules and materials due to its reactivity and stability profiles .

Industrial Applications

The compound's unique properties make it suitable for applications in materials science. It can be used as a precursor in the synthesis of dyes and pigments, contributing to the development of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxy-5-nitrophenyl)acetamide

- N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide

- N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both nitro and thiophene groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.

Biological Activity

N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is with a molecular weight of 305.28 g/mol. It features a methoxy group, nitro groups, and a thiophene ring, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 305.28 g/mol |

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against various strains, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The mechanism of action involves activation by specific nitroreductases within bacterial cells, leading to bactericidal effects. The compound's ability to overcome efflux liabilities makes it a candidate for further development in drug formulations aimed at treating bacterial infections.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. A study demonstrated that compounds with similar structural features exhibited potent activity against A549 lung cancer cells, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways.

- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to various biochemical effects.

- Molecular Docking : Interaction studies have shown that it binds to the AcrB efflux pump, indicating its potential effectiveness against resistant bacterial strains.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, highlighting its potential as an effective antibacterial agent.

Study 2: Anticancer Activity

In another investigation on anticancer properties, the compound was tested against A549 lung cancer cells using MTT assays. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide?

- Methodology :

- Step 1 : Nitration of thiophene derivatives to yield 5-nitrothiophene. Use nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to prevent over-nitration .

- Step 2 : Introduce the carboxamide group via reaction with 2-methoxy-5-nitroaniline. React 5-nitrothiophene-2-carbonyl chloride (generated using thionyl chloride) with the aniline derivative in dichloromethane, catalyzed by triethylamine at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro groups via absence of aromatic proton splitting) .

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for structurally related nitroaromatic carboxamides?

- Screening Data :

- Antimicrobial Assays : Nitrothiophene derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli via nitro group redox cycling .

- Anticancer Screening : IC₅₀ values of 10–50 µM in HeLa cells, linked to DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during nitration?

- Strategies :

- Catalytic Control : Use zeolite catalysts (e.g., H-Y) to direct nitration to the 5-position of thiophene, reducing byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group orientation via stabilization of transition states .

- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Degradation Pathways :

- Acidic Conditions : Protonation of the methoxy group leads to demethylation (t₁/₂ = 24 hr at pH 2), forming quinone intermediates .

- Basic Conditions : Hydrolysis of the carboxamide to carboxylic acid occurs at pH >10 (t₁/₂ = 8 hr), confirmed by LC-MS .

- Stabilization Methods : Co-crystallization with cyclodextrins or encapsulation in liposomes to shield labile functional groups .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- Approaches :

- DFT Calculations : Analyze nitro group reduction potentials (e.g., LUMO energies ≈ -1.5 eV) to predict metabolic activation pathways .

- Molecular Docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability and toxicity risks .

- QSAR Models : Correlate Hammett σ constants of substituents with observed bioactivity (R² > 0.85 in training sets) .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 60–70% yields for nitration, while suggests 85% yields using acyl chloride intermediates. This discrepancy may arise from differences in solvent purity or catalyst loading .

- Biological Activity : Some studies () highlight antimicrobial potency, while others () emphasize anticancer effects. Structural nuances (e.g., methoxy vs. chloro substituents) likely modulate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.